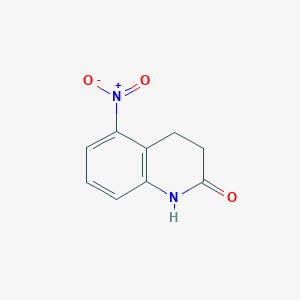

5-Nitro-3,4-dihydroquinolin-2(1H)-one

Description

Contextual Importance of Dihydroquinolinone Frameworks in Chemical Science

The dihydroquinolinone scaffold, specifically the 3,4-dihydroquinolin-2(1H)-one core, is a privileged structure in chemical science, particularly in medicinal chemistry. nih.govnih.govresearchgate.net These nitrogen-containing heterocycles are prevalent in a wide array of natural products and synthetic molecules, exhibiting a diverse range of biological activities. researchgate.netnih.gov Natural and synthetic compounds featuring the 3,4-dihydro-2(1H)-quinolinone structure, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), have demonstrated effects on both central and peripheral tissues, indicating their potential in treating various disorders. researchgate.net

The structural framework of dihydroquinolinones serves as a versatile building block in drug discovery and development. nih.govnih.gov Modifications to this core structure have led to the identification of potent inhibitors for various biological targets, such as p38 MAP kinase. nih.gov The ability to synthesize a wide variety of derivatives makes the dihydroquinolinone skeleton a valuable starting point for creating libraries of compounds for screening and developing new therapeutic agents. nih.govacs.org Researchers have explored these frameworks for their potential as anticancer, anti-inflammatory, antibacterial, and antidepressant agents. nih.govacs.org

Historical Perspective of Quinolinone Synthesis and Research Evolution

The history of quinolinone synthesis is intrinsically linked to the broader history of quinoline (B57606) chemistry, which dates back to the 19th century. numberanalytics.commdpi.com Quinoline itself was first isolated from coal tar in 1834. wikipedia.org The earliest synthetic methods for quinolines, which are the aromatic precursors to quinolinones, were developed in the 1880s. Key among these was the Skraup synthesis (1880), which involved reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comiipseries.org Other foundational methods quickly followed, including the Friedländer synthesis (1882) and the Doebner-von Miller synthesis. numberanalytics.comiipseries.org

The synthesis of quinolinones, also known as quinolones, began towards the end of the 19th century. mdpi.com Over the decades, research has led to the development of numerous synthetic routes, allowing for the creation of a vast number of analogues with differing properties. mdpi.com Significant advancements in the late 20th century included the introduction of a fluorine atom into the quinolinone skeleton, which dramatically improved the spectrum of activity and led to the development of second-generation quinolone drugs. mdpi.com Modern synthetic chemistry continues to evolve, with the development of domino reactions, metal-catalyzed processes, and green chemistry approaches to create dihydroquinolinone structures with high efficiency and stereoselectivity. nih.govtandfonline.comorganic-chemistry.org

Overview of the 5-Nitro-3,4-dihydroquinolin-2(1H)-one Structure and its Chemical Relevance

This compound is a derivative of the dihydroquinolinone framework, characterized by the presence of a nitro group (-NO₂) at the C5 position of the benzene (B151609) ring. This substitution significantly influences the compound's electronic properties and chemical reactivity. nih.govnih.gov

The core structure consists of a benzene ring fused to a dihydropyridinone ring. The chemical formula for this compound is C₉H₈N₂O₃. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₃ | nih.gov |

| Molecular Weight | 192.17 g/mol | nih.gov |

| IUPAC Name | 5-nitro-3,4-dihydro-1H-quinolin-2-one | nih.gov |

| CAS Number | 6940-66-5 | nih.gov |

The presence of the nitro group, a strong electron-withdrawing group, is of high chemical relevance. nih.gov It activates the aromatic scaffold, making it more susceptible to nucleophilic attack. nih.govnih.gov In organic synthesis, the nitro group is considered a versatile functionality. It can be reduced to an amino group, which can then be further transformed, or it can act as a leaving group in certain reactions. nih.gov This "synthetic chameleon" nature allows the 5-nitro-substituted quinolinone to serve as a key intermediate for the synthesis of more complex, functionalized molecules. nih.gov The nitro group's ability to facilitate cine-substitution and other direct functionalization reactions on the quinolone framework highlights its importance in constructing diverse chemical libraries. nih.govnih.gov

Scope and Objectives of Research on this Chemical Compound

Research on this compound and related nitro-substituted quinolinones is driven by several key objectives. A primary goal is the development of novel and efficient synthetic methodologies. This includes exploring new catalytic systems and reaction pathways to access this specific scaffold and its derivatives. organic-chemistry.orgresearchgate.net

A significant portion of the research is aimed at leveraging the unique reactivity imparted by the nitro group. nih.govnih.gov Scientists investigate how this group can be used to direct further chemical transformations, enabling the regioselective introduction of various functional groups onto the dihydroquinolinone core. nih.gov The ultimate objective is often the synthesis of novel compounds with potential biological activity. nih.govnih.gov By using this compound as a building block, researchers aim to create libraries of new molecules for screening in areas such as oncology, infectious diseases, and neuropharmacology. nih.govnih.govmdpi.com The exploration of its chemical properties and reactivity expands the toolbox of synthetic chemists and contributes to the broader field of heterocyclic chemistry.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Ciprofloxacin |

| Doxorubicin |

| Embelin (B1684587) |

| Lenvatinib |

| Levofloxacin |

| Moxifloxacin |

| Nitrobenzene |

| Norfloxacin |

| Quinine |

| Quinoline |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-3H,4-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXZMXUXZVCNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Nitro 3,4 Dihydroquinolin 2 1h One

Diverse Synthetic Approaches to the 3,4-Dihydroquinolin-2(1H)-one Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is a prevalent structural motif in numerous biologically active compounds. Consequently, a wide array of synthetic strategies has been developed to access this important heterocyclic system. These methods range from radical cyclizations and cycloadditions to classical condensation reactions and multicomponent strategies, each offering unique advantages in terms of efficiency, regioselectivity, and substrate scope.

Cascade Oxidative Decarbonylative Radical Alkylation/Cyclization Protocols

A modern and efficient metal-free approach for synthesizing alkyl-substituted 3,4-dihydroquinolin-2(1H)-ones involves a cascade oxidative decarbonylative radical alkylation/cyclization. researchgate.netresearchgate.net This method utilizes the reaction of cinnamamides with aliphatic aldehydes. In this process, the aliphatic aldehydes are oxidative decarbonylated to generate primary, secondary, or tertiary alkyl radicals. researchgate.net These radicals then undergo a cascade reaction involving radical addition and a hydrogen atom abstraction (HAS)-type cyclization. researchgate.net

The reaction demonstrates a regioselective preference for the 6-endo-trig cyclization pathway. researchgate.net This methodology is notable for its ability to construct C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds in a single operation. researchgate.net The process is compatible with a variety of functional groups on the aniline (B41778) ring of the cinnamamide, although electron-donating substituents tend to provide higher yields. researchgate.net

Another related strategy involves a sulfonyl radical-triggered cascade cyclization of 1,7-enynes. nih.gov This method uses readily available arylsulfonyl hydrazides to generate sulfonyl radicals, which initiate an α,β-conjugated addition followed by a 6-exo-dig cyclization and radical coupling sequence. This process efficiently builds densely functionalized 3,4-dihydroquinolin-2(1H)-ones by forming multiple C–S, C–C, and C-I (or C-Br) bonds in one pot. nih.gov

Table 1: Examples of Radical Cascade Cyclization for Dihydroquinolinone Synthesis

| Starting Materials | Radical Source | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-arylcinnamamides, Aliphatic aldehydes | Aliphatic aldehydes (via oxidative decarbonylation) | DTBP, PhF, 130 °C, metal-free | 3-Alkyl-3,4-dihydroquinolin-2(1H)-ones | researchgate.netresearchgate.net |

| 1,7-enynes, Arylsulfonyl hydrazides, NIS/NBS | Arylsulfonyl hydrazides | NIS, CH₃CN, 60 °C, metal-free | N-Sulfonylated 3,4-dihydroquinolin-2(1H)-ones | nih.gov |

Asymmetric [4+2]-Cyclization Strategies

Asymmetric [4+2]-cyclization, or annulation, reactions provide a powerful route to enantioenriched 3,4-dihydroquinolin-2(1H)-one derivatives. One such strategy involves the palladium-catalyzed decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. The use of a P-chiral monophosphorus ligand (BI-DIME) is crucial for achieving high stereoselectivity, yielding products with two adjacent stereocenters in good yields. organic-chemistry.org

Another approach employs a formal [4+2] annulation reaction mediated by the organic base 1,8-Diazabicycloundec-7-ene (DBU). This reaction combines aza-ortho-quinone methides, generated in situ from o-chloromethyl anilines, with enolates derived from azlactones. This method is valued for its use of readily accessible starting materials and mild reaction conditions to produce biologically relevant 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org

Schmidt Rearrangement Methodologies for Dihydroquinolinone Formation

The Schmidt rearrangement offers a classical method for ring expansion to form lactams, including the 3,4-dihydroquinolin-2(1H)-one core. wikipedia.org This reaction involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. libretexts.org When applied to α-tetralone derivatives, the Schmidt reaction can yield dihydroquinolinones through the insertion of a nitrogen atom adjacent to the carbonyl group.

Specifically, (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones can be converted into (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones using sodium azide (B81097) and sulfuric acid in chloroform. researchgate.net The reaction proceeds via aryl migration and results in moderate yields. researchgate.net The mechanism involves the protonation of the ketone, nucleophilic addition of the azide, dehydration to a diazoiminium intermediate, and subsequent rearrangement with the expulsion of nitrogen gas. wikipedia.org

Multicomponent Reaction (MCR) Approaches to Quinoline (B57606) and Dihydroquinolinone Derivatives

Multicomponent reactions (MCRs) are highly efficient for building complex molecules like quinolines and their dihydro derivatives in a single step from three or more starting materials. rsc.org These reactions are prized for their atom economy and ability to generate structural diversity. rsc.orgresearchgate.net

One notable example is a three-component reaction of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound. nih.gov For instance, the reaction of embelin (B1684587) (a natural benzoquinone), anilines, and aromatic aldehydes in the presence of silver triflate (AgOTf) yields dihydroquinoline derivatives. The mechanism involves an initial Knoevenagel adduct formation, followed by a nucleophilic addition of the aniline and a subsequent electrocyclic ring closure. nih.gov These dihydroquinolines can then be oxidized to the corresponding quinolines using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov

Other established MCRs for quinoline synthesis include the Povarov, Doebner-von Miller, and Friedländer reactions, which can be adapted to produce dihydroquinoline scaffolds under specific conditions. nih.goviipseries.org

Table 2: Overview of Multicomponent Reactions for Dihydroquinolinone Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| AgOTf-mediated MCR | Embelin, Anilines, Aromatic Aldehydes | AgOTf | Dihydroquinoline Embelin Derivatives | nih.gov |

| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene | I₂, H₂O₂ | Tetrahydroquinolines (can be oxidized) | nih.gov |

| Friedländer Annulation | 2-aminobenzaldehyde, Carbonyl compound | Acid or Base | Quinolines (dihydro intermediates) | nih.gov |

Nitration and Subsequent Reduction/Alkylation Sequences

The direct synthesis of 5-Nitro-3,4-dihydroquinolin-2(1H)-one can be achieved through a classical nitration reaction of the parent 3,4-dihydroquinolin-2(1H)-one. A common method involves the use of a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid, at low temperatures. For example, a similar compound, 3,4-dihydro-4,4,8-trimethyl-2-(1H)-quinolone, was nitrated using this mixture at -10°C to yield the 6-nitro derivative. prepchem.com This electrophilic aromatic substitution directs the nitro group onto the benzene (B151609) ring of the quinolinone core.

Following nitration, the nitro group can be chemically modified. A crucial transformation is its reduction to an amino group. This reduction can be carried out using various reagents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are common reducing agents for breaking disulfide bonds but are illustrative of general reduction principles. nih.govnih.gov Once the amino group is formed, it can undergo subsequent alkylation reactions. Alkylation can be performed using reagents like iodoacetamide (B48618) (IAA) or acrylamide, typically in the dark to prevent side reactions. nih.govnih.govwashington.edu This sequence provides a pathway to introduce a variety of substituents at the 5-position via an amino linkage.

Modified Conrad-Limpach Reactions and Related Condensation Pathways

The classical Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions determine the final product. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed. Upon heating to high temperatures (around 250 °C), this intermediate undergoes a thermal cyclization and elimination of an alcohol to yield 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones). wikipedia.orgsynarchive.comjptcp.com

While the standard Conrad-Limpach reaction produces 4-quinolone isomers, modifications and related condensation pathways can lead to other heterocyclic structures. researchgate.netresearchgate.net For instance, domino reactions that involve high-temperature cyclizations are a cornerstone of this type of synthesis. nih.gov A related approach is the Fries-like rearrangement of N-arylazetidin-2-ones, which, when promoted by a strong acid like triflic acid, can yield 2,3-dihydro-4(1H)-quinolinones. nih.gov Although not a direct route to the 2-oxo isomer, these condensation and rearrangement strategies highlight the foundational principles that can be adapted to synthesize various quinolinone regioisomers.

Metal-Free Synthetic Conditions in Dihydroquinolinone Chemistry

The development of metal-free synthetic routes to dihydroquinolinones is a key area of research, driven by the need to avoid metal contamination in pharmaceutical compounds. researchgate.net These methods often rely on radical-initiated cyclizations or electrophilic cyclization reactions. mdpi.com

One notable metal-free approach involves the cascade oxidative decarbonylative radical alkylation/cyclization of N-arylcinnamamides with aliphatic aldehydes. mdpi.com This method provides access to alkyl-substituted dihydroquinolinones without the need for a transition metal catalyst. mdpi.com Similarly, a metal-free protocol for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones has been developed using the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, employing K₂S₂O₈ as the oxidant. mdpi.com

Photoredox catalysis has also emerged as a powerful tool for the metal-free synthesis of dihydroquinolinones. For instance, the organic light-emitting molecule 4CzIPN can act as a photocatalyst in the cyclization of N-arylacrylamides to yield dihydroquinolinones. organic-chemistry.org These reactions often proceed through a free radical mechanism. mdpi.com

Furthermore, multicomponent reactions offer an efficient, metal-free pathway to quinoline derivatives. github.io For example, a three-component assembly of arenediazonium salts, nitriles, and styrenes can produce diversely substituted (tetrahydro)quinolines under mild, metal-free conditions. github.io While many established methods for quinoline synthesis suffer from harsh conditions and toxic reagents, recent advancements have focused on transition metal-free processes, including modifications to classic reactions like the Skraup, Doebner-Von Miller, and Friedländer syntheses. nih.govmdpi.com

Table 1: Examples of Metal-Free Synthetic Methods for Dihydroquinolinones

| Method | Starting Materials | Reagents/Conditions | Product Type |

| Cascade Radical Addition/Cyclization mdpi.com | N-arylcinnamamides, Aldehydes | TBAB (catalyst), K₂S₂O₈ (oxidant) | trans-3-acyl-4-aryl-substituted DHQOs |

| Tandem Cyclization mdpi.com | N-arylcinnamamides, Pentane-2,4-dione | K₂S₂O₈ (oxidant), MeCN/H₂O | 3,4-disubstituted dihydroquinolin-2(1H)-ones |

| Photoredox Cyclization organic-chemistry.org | N-arylacrylamides | 4CzIPN (photocatalyst), Light | Dihydroquinolinones |

| Three-Component Assembly github.io | Arenediazonium salts, Nitriles, Styrenes | Metal-free, mild conditions | (Tetrahydro)quinolines |

Functionalization and Derivatization Strategies for this compound Analogs

The functionalization of the this compound core is crucial for developing new derivatives with potentially enhanced biological activities. Strategies include halogenation, thionation, ring-opening and recyclization, and the introduction of side chains through alkylation and amidation.

Halogenation of the dihydroquinolinone scaffold provides a versatile handle for further synthetic modifications. While specific examples for this compound are not extensively detailed in the provided search results, general principles of halogenation and vicinal functionalization of related heterocycles can be inferred. For instance, electrophilic cyclization of anilines and alkynes can lead to 3-halogen-substituted quinolines. mdpi.com

Vicinal functionalization, the process of adding functional groups to adjacent carbon atoms, represents a powerful strategy for introducing complexity. A method for the double functionalization of vicinal sp³ C-H bonds has been developed for aliphatic alcohols, leading to the incorporation of a β-amine and a γ-iodide. nih.govnih.gov This type of radical-polar crossover cascade could potentially be adapted for the dihydroquinolinone ring system. nih.govnih.gov

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a common transformation in heterocyclic chemistry. Lawesson's reagent is a widely used thionating agent for converting amides and ketones to their corresponding thio-analogs. nih.govorganic-chemistry.org The combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) offers an efficient alternative, often providing yields comparable or superior to those obtained with Lawesson's reagent. audreyli.comgoogle.com This method has the advantage of a simpler workup procedure. audreyli.com The thionation of quinazolin-4-ones to their thione derivatives has been shown to enhance pharmacological activities. nih.gov

Table 2: Common Reagents for Thionation Reactions

| Reagent | Description | Advantages |

| Lawesson's Reagent nih.gov | 2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide | Widely used, effective for various carbonyls |

| P₄S₁₀/HMDO audreyli.com | Phosphorus pentasulfide and Hexamethyldisiloxane | High yields, simple workup |

| PSCl₃/H₂O/Et₃N organic-chemistry.org | Thiophosphoryl chloride system | Clean, rapid, and efficient under microwave irradiation |

Ring-opening and recyclization reactions provide pathways to novel heterocyclic scaffolds from dihydroquinolinones. For instance, a base-promoted nitrogen atom insertion into naphthoquinone rings, mediated by an indolyl group, leads to the construction of polycyclic N-heterocycles through a ring-opening and rearrangement process. rsc.org Catalytic asymmetric ring-opening of unstrained heterocycles like 2,5-dihydrofurans using cobalt vinylidenes has also been demonstrated, proceeding through a [2+2]-cycloaddition followed by β-O elimination. nih.govnih.gov Such strategies could potentially be applied to the dihydroquinolinone ring system to generate new molecular architectures. The design of polymers for closed-loop recycling often involves ring-opening polymerization, highlighting the versatility of this reaction class. researchgate.net

Alkylation and amidation are key reactions for introducing side chains onto the dihydroquinolinone scaffold, allowing for the exploration of structure-activity relationships. Late-stage C-H alkylation of heterocycles can be achieved via the oxidative homolysis of 1,4-dihydropyridines, which serve as a source of Csp³-centered radicals under mild conditions. nih.gov

Amidation reactions can be performed directly on the heterocyclic core. For example, the SNH amidation of 5-nitroisoquinoline (B18046) provides access to nitro- and nitroso-derivatives of amides and ureas. semanticscholar.orgresearchgate.net This reaction demonstrates the dual reactivity of the nitro-substituted heterocycle, which acts as both a substrate and an oxidant. semanticscholar.org Ruthenium-catalyzed intramolecular arene C(sp²)-H amidation of 1,4,2-dioxazol-5-ones is another effective method for synthesizing 3,4-dihydroquinolin-2(1H)-ones. organic-chemistry.org

Table 3: Methods for Side Chain Introduction on Dihydroquinolinone Analogs

| Reaction Type | Method | Reagents/Conditions | Product Type |

| Alkylation | Late-stage C-H alkylation nih.gov | 1,4-Dihydropyridines, Persulfate (oxidant) | C-alkylated heterocycles |

| Amidation | SNH Amidation semanticscholar.orgresearchgate.net | Amide anion, DMSO | N-acylated nitro- and nitroso-derivatives |

| Amidation | Ru-catalyzed C-H amidation organic-chemistry.org | [Ru(p-cymene)(L-proline)Cl], 1,4,2-Dioxazol-5-ones | 3,4-Dihydroquinolin-2(1H)-ones |

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety. imist.mayoutube.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. youtube.comacs.org

In the context of dihydroquinolinone synthesis, green approaches include the use of water as a solvent, employing microwave irradiation to accelerate reactions, and utilizing catalysts that can be easily recovered and reused. imist.maorganic-chemistry.org For instance, a convenient and environmentally friendly method for the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been reported using silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. organic-chemistry.org The use of safer solvents is a crucial aspect of green chemistry, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com

Table 4: Application of Green Chemistry Principles to Dihydroquinolinone Synthesis

| Green Chemistry Principle | Application in Dihydroquinolinone Synthesis |

| Waste Prevention youtube.com | Developing step-economic syntheses and using catalytic reagents. semanticscholar.orgacs.org |

| Atom Economy acs.org | Designing reactions that maximize the incorporation of starting materials into the final product. |

| Safer Solvents and Auxiliaries skpharmteco.com | Using water as a solvent or employing solvent-free conditions. organic-chemistry.org |

| Design for Energy Efficiency acs.org | Utilizing microwave irradiation to reduce reaction times and energy consumption. organic-chemistry.org |

| Use of Catalysis acs.org | Employing recyclable catalysts like silica-supported indium(III) chloride. organic-chemistry.org |

| Reduce Derivatives acs.org | Avoiding the use of protecting groups where possible. |

Spectroscopic Characterization and Structural Elucidation of 5 Nitro 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq For 5-Nitro-3,4-dihydroquinolin-2(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

1D NMR (¹H-NMR, ¹³C-NMR) for Core Structural Confirmation

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, provide the initial and fundamental data for confirming the core structure of this compound. researchgate.net

¹H-NMR Spectroscopy: The ¹H-NMR spectrum reveals the chemical environment, number, and connectivity of protons. For this compound, the spectrum is characterized by distinct regions for aromatic and aliphatic protons. The protons on the aliphatic ring (C3 and C4) typically appear as multiplets around 2.5-3.5 ppm, reflecting their coupling to each other. The aromatic protons show signals further downfield, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group and the fused amide ring. The N-H proton of the lactam ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. researchgate.net The carbonyl carbon (C2) of the lactam is highly deshielded and appears significantly downfield, typically in the range of 160-170 ppm. rsc.org The aliphatic carbons (C3 and C4) resonate in the upfield region, generally between 20-40 ppm. The aromatic carbons display signals in the 110-150 ppm range, with the carbon atom attached to the nitro group (C5) being significantly influenced by its strong electron-withdrawing effect.

The following tables provide expected chemical shift ranges based on data from structurally similar compounds.

Interactive Data Table: Typical ¹H-NMR Data for the this compound Moiety

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~2.6 | Triplet (t) | ~7-8 |

| H4 | ~3.0 | Triplet (t) | ~7-8 |

| H6 | ~7.8 | Doublet (d) | ~8-9 |

| H7 | ~7.4 | Triplet (t) | ~8 |

| H8 | ~7.6 | Doublet (d) | ~7-8 |

Interactive Data Table: Typical ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 165-170 |

| C3 | 25-30 |

| C4 | 30-35 |

| C4a | 125-130 |

| C5 | 140-145 |

| C6 | 120-125 |

| C7 | 128-132 |

| C8 | 115-120 |

2D NMR (HSQC, HMBC, TOCSY) for Connectivity and Complex Structure Elucidation

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the complex connectivity of the molecule. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org This is crucial for definitively assigning which proton is bonded to which carbon in the aliphatic (C3-H3, C4-H4) and aromatic regions (C6-H6, C7-H7, C8-H8). sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This is vital for piecing together the molecular structure. For instance, HMBC would show correlations from the H4 protons to the C5, C4a, and C8a carbons, and from the H8 proton to the C8a and C6 carbons, confirming the arrangement of the bicyclic system. libretexts.org It is also the primary method for assigning quaternary carbons (like C2, C4a, C5, and C8a) which are not visible in an HSQC spectrum.

Total Correlation Spectroscopy (TOCSY): While COSY (Correlation Spectroscopy) establishes direct proton-proton couplings (e.g., between H3 and H4), TOCSY can reveal correlations between all protons within a spin system. youtube.com For example, a TOCSY experiment could show the entire H6-H7-H8 aromatic spin system, helping to distinguish it from other isolated signals. For derivatives with more complex aliphatic chains, TOCSY is particularly powerful in tracing the entire proton network. youtube.com

¹⁵N-NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, though less sensitive than ¹H or ¹³C NMR, provides direct insight into the chemical environment of the nitrogen atoms. huji.ac.il The ¹⁵N nucleus has a spin of ½, which results in sharp signals, but its low natural abundance (0.37%) often necessitates isotopic labeling or advanced detection methods. wikipedia.org In this compound, two distinct nitrogen signals are expected:

Amide Nitrogen (N1): The amide nitrogen would resonate in a typical range for lactams. Its chemical shift provides information about conjugation and hydrogen bonding.

Nitro Group Nitrogen (N5): The nitrogen atom of the nitro group appears in a characteristic downfield region of the ¹⁵N spectrum, often in the range of +350 to +400 ppm relative to ammonia. researchgate.net

Inverse-detected techniques like ¹H-¹⁵N HMBC are particularly powerful. researchgate.net They can establish long-range couplings, for example, between the amide proton (H1) and the amide nitrogen (N1), or between the aromatic protons (H6) and the nitro-group nitrogen (N5), confirming the position of the nitro group. youtube.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. uobasrah.edu.iq For this compound (Molecular Formula: C₉H₈N₂O₃), the expected molecular weight is approximately 192.17 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 192 would be expected. The fragmentation is dictated by the functional groups present. Key fragmentation pathways would likely include:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), leading to a fragment ion at m/z 146. nih.govyoutube.com Further loss of NO (30 Da) from the molecular ion to give a peak at m/z 162 is also possible.

Cleavage of the Lactam Ring: The amide bond can cleave. A characteristic fragmentation for carbonyl compounds is the loss of CO (28 Da), which could occur after initial ring opening or rearrangement. miamioh.edu

Retro-Diels-Alder (RDA) type reaction: Cleavage of the dihydro- portion of the quinolinone ring can lead to the loss of ethene (C₂H₄, 28 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Identity of Lost Neutral Fragment |

|---|---|---|

| 192 | [C₉H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [C₉H₇N₂O₂]⁺ | Loss of OH (from nitro group rearrangement) |

| 162 | [C₉H₈NO₂]⁺ | Loss of NO |

| 146 | [C₉H₈NO]⁺ | Loss of NO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. youtube.com The IR spectrum of this compound would display several key absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3100 | N-H Stretch | Amide (Lactam) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1670 | C=O Stretch | Amide (Lactam) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1520-1550 | N-O Asymmetric Stretch | Nitro Group |

The strong absorption band for the amide carbonyl (C=O) stretch around 1670 cm⁻¹ is a prominent feature. researchgate.net The presence of the nitro group is unequivocally confirmed by two strong absorptions: the asymmetric stretch typically near 1520 cm⁻¹ and the symmetric stretch near 1345 cm⁻¹. researchgate.net The N-H stretch of the lactam appears as a relatively broad band above 3100 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule. unl.pt The conjugated system of this compound, comprising the aromatic ring, the nitro group, and the amide, gives rise to characteristic absorptions in the UV-Vis region.

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, significantly influences the spectrum, often causing a red-shift (bathochromic shift) of the absorption maxima compared to the non-nitrated parent compound.

While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing pathways promoted by the nitro group, some substituted nitro-isocarbostyrils (isomers of nitro-quinolinones) have been reported to exhibit fluorescence. karazin.ua The fluorescence properties, if any, of this compound would be highly dependent on the solvent polarity. karazin.ua Detailed studies would be required to characterize its emission spectrum, quantum yield, and excited-state lifetime.

Integrated Spectroscopic Approaches for Unambiguous Structure Determination

The definitive structural confirmation of this compound and its analogs is accomplished through a synergistic application of multiple spectroscopic techniques. While individual methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide crucial pieces of the structural puzzle, their combined interpretation leads to an unambiguous assignment. uobasrah.edu.iqresearchgate.net In complex cases or for definitive stereochemical analysis, single-crystal X-ray crystallography is the ultimate arbiter of three-dimensional structure. nih.gov

A comprehensive analysis of the spectral data allows for the precise mapping of the molecular framework. For instance, the nitration of N-protected tetrahydroquinoline has been studied in detail, with extensive NMR analysis used to unequivocally distinguish between the resulting 5-, 6-, 7-, and 8-nitro isomers, a process directly analogous to the characterization of the title compound. researchgate.net

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons of the dihydroquinolinone core, specifically the two methylene (B1212753) groups at C3 and C4, typically appear as multiplets in the aliphatic region. In related dihydroquinolinone structures, these protons resonate at specific chemical shifts that are influenced by neighboring substituents. researchgate.net The aromatic protons are observed further downfield, with their splitting patterns and coupling constants being highly informative for determining the substitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the adjacent aromatic protons (H6 and H8) and the NH proton. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C2) of the lactam ring is characteristically found at the low-field end of the spectrum, often in the range of 160-170 ppm. rsc.org The carbons of the aromatic ring will have their resonances influenced by the electronic effects of the nitro group and the fused heterocyclic ring. The aliphatic carbons (C3 and C4) will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. researchgate.netrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~165 |

| C3 | Multiplet | ~30 |

| C4 | Multiplet | ~25 |

| C4a | - | ~125 |

| C5 | - | ~145 |

| C6 | Doublet of doublets | ~120 |

| C7 | Triplet | ~130 |

| C8 | Doublet of doublets | ~118 |

| C8a | - | ~138 |

| N1-H | Broad singlet | - |

Note: Predicted values are estimates based on analogous compounds and are subject to solvent and experimental conditions.

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O (amide carbonyl) stretching vibration is typically observed around 1680-1700 cm⁻¹. The N-H stretching vibration of the lactam will appear as a broad band in the region of 3200-3400 cm⁻¹. Crucially, the presence of the nitro group is confirmed by two strong absorption bands: one for the asymmetric stretching vibration (around 1520-1560 cm⁻¹) and another for the symmetric stretching vibration (around 1340-1360 cm⁻¹). nih.govnih.gov

Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Lactam) | Stretching | 3200 - 3400 (broad) |

| C=O (Lactam) | Stretching | 1680 - 1700 (strong) |

| NO₂ (Nitro) | Asymmetric Stretching | 1520 - 1560 (strong) |

| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1360 (strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (192.16 g/mol ). nih.gov

The fragmentation pattern is a key diagnostic tool. The presence of a nitro group often leads to characteristic losses. Common fragmentations for nitroaromatic compounds include the loss of NO₂ (M - 46) and the loss of NO (M - 30). nih.govyoutube.com The dihydroquinolinone ring can also undergo specific cleavages. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides. chemguide.co.ukmiamioh.edulibretexts.org

Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 192 | [C₉H₈N₂O₃]⁺ | Molecular Ion (M⁺) |

| 162 | [C₉H₈NO₂]⁺ | Loss of NO |

| 146 | [C₉H₈N₂O]⁺ | Loss of NO₂ |

| 118 | [C₈H₈N]⁺ | Loss of NO₂ and CO |

For an unequivocal determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing, single-crystal X-ray diffraction is the gold standard. nih.gov While specific crystallographic data for this compound is not widely published, analysis of related structures like substituted dihydroquinazolines reveals detailed information about the planarity of the ring systems and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. edu.krdresearchgate.net Such an analysis for the title compound would definitively confirm the position of the nitro group and the conformation of the dihydro- portion of the heterocyclic ring.

Exploration of Biological and Pharmacological Activities: Mechanistic Insights and Structure Activity Relationships

Anti-Inflammatory Activities and Mechanistic Pathways

Derivatives containing the nitro-heterocyclic core, analogous to 5-nitro-3,4-dihydroquinolin-2(1H)-one, have demonstrated notable anti-inflammatory properties. The presence of a nitro group on the aromatic ring is often crucial for this activity. nih.gov For instance, studies on 2-benzyl-1-methyl-5-nitroindazolinone, a related nitro-containing heterocyclic compound, have shown significant anti-inflammatory effects in both in vivo models of mouse ear edema and in vitro assays. nih.gov

The mechanistic pathways underlying these effects involve the modulation of key inflammatory mediators and processes. Research has identified that these compounds can inhibit the migration of leukocytes, a critical step in the inflammatory response. nih.gov Furthermore, they have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and down-regulate the expression of enzymes responsible for generating inflammatory signaling molecules, including Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.gov The inhibition of COX and Lipoxygenase (LOX) pathways, which are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, represents a key mechanism for this class of compounds. mdpi.comnih.gov Some derivatives achieve this by preventing arachidonic acid from accessing the active site of the COX enzyme, thereby reducing prostaglandin (B15479496) biosynthesis. nih.gov

Phosphodiesterase Inhibitory Activities and Structural Determinants

Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). fmhr.org Inhibition of these enzymes, particularly within platelets, leads to increased intracellular levels of cyclic nucleotides, which in turn modulates cellular function. fmhr.org

Specifically, a series of 1H-imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones were designed as combined inhibitors of thromboxane (B8750289) A2 synthase and cAMP phosphodiesterase. fmhr.org Within this series, compounds such as 7a and 7e demonstrated in vitro inhibition of human platelet cAMP PDE at micromolar concentrations. fmhr.org For compound 7e, the inhibitory activity against human platelet cAMP PDE was reported with an IC50 value of 6.4 microM. fmhr.org The structural determinants for this activity are linked to the specific substitutions on the dihydroquinolinone core, which allow the molecule to interact effectively with the active site of the phosphodiesterase enzyme. fmhr.org

Platelet Aggregation Inhibitory Effects and Structure-Activity Relationship (SAR)

Derivatives of 7-nitro-3,4-dihydroquinoline-2(1H)-one have been synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds have shown selective inhibitory activity against this crucial process in thrombosis. The structure-activity relationship (SAR) studies reveal that the 7-nitro group is essential for potent platelet aggregation inhibitory activity; its removal leads to a decrease in efficacy.

Further SAR exploration has focused on substitutions at the 6-position of the 7-nitro-3,4-dihydroquinoline-2(1H)-one core. Introducing various 6-membered heterocyclic rings influences potency and selectivity. nih.gov Specifically, modifications at the 4-position of a piperidine (B6355638) ring attached at the 6-position have a significant impact. nih.gov The introduction of an ethoxycarbonyl group at the 4-position of this piperidine ring was found to significantly enhance the potency and selectivity of platelet aggregation inhibition. nih.gov Among the synthesized compounds, 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (compound 22f) exhibited the most potent and selective inhibitory activity. nih.govrsc.org

| Compound | 6-Position Substituent | Observed Activity | Reference |

|---|---|---|---|

| - | Unsubstituted (H) | Activity significantly reduced upon removal of 7-nitro group | nih.gov |

| 7 | Morpholino | Active | nih.gov |

| 22f | 4-Ethoxycarbonylpiperidino | Most potent and selective platelet aggregation inhibitor in the series | nih.govrsc.org |

| 2 | 4-Nitrosopiperazinyl | Showed good antiplatelet activity but also had cardiotonic effects | nih.gov |

Antitumor and Anticancer Research: Focus on Cellular Mechanisms

The nitro-quinolinone scaffold is a key feature in various compounds investigated for their antitumor and anticancer potential. Research has focused on several cellular mechanisms through which these molecules exert their effects.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that mediates essential biological signals for tumor angiogenesis, including endothelial cell proliferation, migration, and survival. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. researchgate.net Studies have shown that quinoline (B57606) and quinazoline-based scaffolds are effective VEGFR-2 inhibitors. nih.govrsc.org

Notably, the presence of a nitro group has been shown to enhance activity in related heterocyclic systems. For example, 5-nitro/5-chloroquinazoline derivatives demonstrated enhanced VEGFR-2 inhibitory activity. rsc.org A series of novel 5-anilinoquinazoline-8-nitro derivatives were found to be effective VEGFR-2 kinase inhibitors, with some compounds showing IC50 values in the submicromolar range. researchgate.netrsc.org Compound 6f from this series, for instance, had an IC50 of 12.0 nM for VEGFR-2 inhibition. researchgate.net The inhibition of the VEGFR-2 kinase blocks the phosphorylation of the receptor and hinders the subsequent downstream signaling pathways, such as the Ras-Raf-MEK-ERK cascade, which are crucial for cell division and proliferation. nih.gov

| Compound Class | Example Compound | VEGFR-2 Inhibition (IC50) | Reference |

|---|---|---|---|

| 5-Anilinoquinazoline-8-nitro derivative | 6f | 12.0 nM | researchgate.net |

| Quinazoline-anilide scaffold | Compound 12 (5-nitro derivative) | Potent activity against HepG2, PC3, and MCF-7 cell lines | rsc.org |

| Isatin derivative | Compound 46 | 69.1 nM | rsc.org |

| Isatin derivative | Compound 47 | 85.8 nM | rsc.org |

A key anticancer mechanism for nitro-containing heterocyclic compounds is the induction of cell cycle arrest and programmed cell death (apoptosis). Derivatives of 5-nitroindole (B16589) have been shown to cause cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov Similarly, 5'-nitro-indirubinoxime (5'-NIO), another nitro-indole derivative, induces G2/M phase cell cycle arrest. nih.gov This arrest is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as cyclin-dependent kinases (e.g., CDK4) and cyclins (e.g., Cyclin D1/D3, Cyclin B). nih.gov

Following cell cycle arrest, these compounds often trigger apoptosis. The apoptotic process can be initiated through various signaling pathways. Evidence points to the involvement of the mitochondria-dependent (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes, including caspase-3 and caspase-9. nih.govnih.gov A hallmark of apoptosis induced by these compounds is the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov The regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is another critical aspect of the mechanism. reading.ac.uk

The inhibition of VEGFR-2 signaling by nitro-quinolinone analogues directly contributes to the disruption of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov By blocking VEGFR-2, these compounds can inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.

In addition to anti-angiogenic effects, related compounds have been shown to directly inhibit the migration and invasion of cancer cells. reading.ac.uk For example, novel 3,4-dihydronaphthalen-1(2H)-one derivatives, which share a core structural motif, were found to inhibit the migration of hepatocellular carcinoma cells. reading.ac.uk This effect is often mediated by the inhibition of signaling pathways that control cell motility and invasion, such as the NF-κB and MAPK pathways. reading.ac.uk The ability to disrupt both angiogenesis and cell migration makes this class of compounds particularly promising for targeting tumor growth and metastasis.

Antiviral Activities and Multitarget Mechanisms of Action

The quinolinone scaffold has emerged as a versatile platform for the development of antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

Derivatives of the quinolinone core have been investigated as inhibitors of two key enzymes in the HIV-1 replication cycle: Reverse Transcriptase (RT) and Integrase (IN). nih.govnih.gov

Reverse Transcriptase (RT) Inhibition:

The RT enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for viral replication. youtube.com Quinolinone-based compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. youtube.com

While specific studies on this compound as an NNRTI are limited, research on related quinolinonyl non-diketo acid derivatives has provided insights into their inhibitory activity against the ribonuclease H (RNase H) and polymerase functions of RT. nih.gov A study on these derivatives revealed that the nature of the substituent at various positions on the quinolinone ring influences their inhibitory potency. For instance, increasing the size of the substituent at certain positions led to enhanced activity. nih.gov

Integrase (IN) Inhibition:

The HIV-1 integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome, leading to a persistent infection. scirp.org Inhibitors of this enzyme are a critical component of antiretroviral therapy. Some indolinone derivatives, which share structural similarities with the dihydroquinolinone core, have been identified as dual inhibitors of both RT and IN. A series of 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism of action. nih.gov

The structure-activity relationship for quinolinone-based HIV-1 inhibitors is complex, with subtle changes in substitution patterns leading to significant differences in activity and target specificity. The presence of a nitro group, as in this compound, is known to influence the electronic properties of aromatic systems and could play a role in the binding affinity of these compounds to their viral targets.

Beyond HIV-1, the broader antiviral potential of quinolinone derivatives is an active area of research. A nitrobenzene (B124822) derivative, MDL-860, has been shown to inhibit the replication of several picornaviruses by targeting an early event in the viral life cycle, subsequent to uncoating. nih.gov This suggests that nitro-containing aromatic compounds may possess a broader spectrum of antiviral activity. The mechanism of action is thought to involve the inhibition of viral RNA synthesis. nih.gov Nitric oxide (NO), a related nitrogen-containing molecule, has also demonstrated antiviral activity against a range of viruses, including SARS-CoV-2, by inhibiting viral replication and entry. encyclopedia.pub

Antimicrobial Activities and SAR Investigations

The quinoline and quinolinone scaffolds have a long history in the development of antimicrobial agents.

Quinoline-based compounds, particularly fluoroquinolones, are well-established antibacterial agents. The mechanism of action of many nitroaromatic compounds as antibacterial agents involves the reduction of the nitro group within the bacterial cell to form reactive nitroso and other toxic intermediates that can cause DNA damage and lead to cell death. nih.gov

Recent studies on quinoline-2-one derivatives have demonstrated their potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In a series of quinoline-2-one Schiff-base hybrids, compounds with specific halogen substitutions on the aromatic ring exhibited significant antibacterial activity. For example, a derivative with a chlorine at one position and a bromine at another showed strong potency against MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov

A study on spiroquinoline-indoline-dione derivatives highlighted the importance of a nitro group for antibacterial activity. Derivatives containing a nitro group showed stronger antimicrobial effects against Enterococcus faecalis and Staphylococcus aureus compared to their non-nitrated counterparts. nih.gov This suggests that the 5-nitro substitution in this compound could be a key determinant for its potential antibacterial properties.

Table 2: Antibacterial Activity of Selected Quinolone Derivatives

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) |

| Quinoline-2-one Schiff-base hybrid | Compound 6c | MRSA | 0.75 |

| VRE | 0.75 | ||

| Compound 6l | MRSA | 1.25 | |

| VRE | 1.25 | ||

| Compound 6o | MRSA | 2.50 | |

| VRE | 2.50 | ||

| Spiroquinoline-indoline-dione | Compound 4h (with NO2) | E. faecalis | 375 |

| S. aureus | 750 | ||

| Compound 4b (with NO2) | E. faecalis | 750 | |

| S. aureus | 750 |

Data compiled from studies on quinoline-2-one and spiroquinoline-indoline-dione derivatives. nih.govnih.gov

The antifungal potential of quinoline derivatives has also been explored. nih.govicm.edu.pl While specific data on this compound is scarce, studies on related structures provide some insights. For instance, certain quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. nih.gov

In a series of 2(1H)-quinolinone tethered 1,3,5-triazine (B166579) derivatives, some compounds exhibited moderate antifungal activity. icm.edu.pl Furthermore, a study on 5-nitro-thiophene-thiosemicarbazones demonstrated their potential as antifungal agents against Candida species and Cryptococcus neoformans. The proposed mechanism of action involves the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway, a key component of the fungal cell membrane. nih.gov This suggests that the nitro group, in combination with a heterocyclic scaffold, can contribute to antifungal activity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition and Selectivity Profiles

Nitric oxide (NO) is a crucial signaling molecule in the mammalian physiological system, produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The selective inhibition of nNOS is a significant therapeutic goal for treating various neurodegenerative disorders. While direct inhibitory data for this compound on nNOS is not extensively detailed in the available literature, the presence of the nitro group is a key feature in many known NOS inhibitors.

The development of potent and selective nNOS inhibitors is challenging due to the high degree of conservation in the active sites of the NOS isozymes. Research into nitroarginine-containing dipeptides has led to compounds with high potency and selectivity for nNOS. The strategy of using nitro-substituted compounds highlights the potential for molecules like this compound to exhibit inhibitory activity towards nNOS. The nitro group in these inhibitors often plays a critical role in binding to the active site of the enzyme.

Studies on other nitro-containing compounds, such as 7-nitroindazole (B13768), have demonstrated a degree of selectivity for nNOS. nih.gov For instance, 7-nitroindazole has been shown to cause only a mild effect on blood pressure, which is typically regulated by eNOS, suggesting a preferential inhibition of nNOS. nih.gov This selectivity is crucial for therapeutic applications, as non-selective inhibition can lead to undesirable side effects. The evaluation of this compound would require specific assays to determine its IC50 values against each NOS isoform to establish its potency and selectivity profile.

Table 1: Examples of NOS Inhibitors and their Characteristics

| Compound | Target | Key Finding |

| Nω-nitro-L-arginine methyl ester (L-NAME) | Broad spectrum NOS inhibitor | Produces long-lasting inhibition of cerebral NOS activity. nih.govthno.org |

| 7-Nitroindazole (7-NI) | Relatively specific nNOS inhibitor | Causes a mild effect on blood pressure compared to broad-spectrum inhibitors. nih.gov |

| 5-Nitropyrimidine-2,4-dione analogues | iNOS inhibitor | Compound 36 showed an IC50 of 6.2 μm for iNOS activity. nih.gov |

Antidepressant-like Activity: Pharmacological Characterization

A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for their antidepressant properties. nih.gov Notably, compounds from this series demonstrated the ability to reduce immobility time in the forced swimming test in mice, a standard preclinical model for assessing antidepressant efficacy. nih.gov This suggests that the quinolinone core is a promising pharmacophore for developing new antidepressant drugs. The mechanism of action for some of these derivatives has been linked to sigma receptor agonism. nih.gov

For instance, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c) were found to reduce sleeping time and recovery time from coma in mice, effects that were antagonized by sigma receptor antagonists. nih.gov These findings point towards the involvement of the sigma receptor system in the antidepressant-like effects of these quinolinone derivatives. The serotonergic system, particularly the 5-HT1A and 5-HT1B receptors, is another critical target for many antidepressant drugs, and its interplay with the quinolinone scaffold would be a key area for future investigation. nih.govnih.gov

Table 2: Antidepressant-like Activity of Selected Quinolinone Derivatives

| Compound | Activity | Model |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) | Reduced immobility time | Forced-swimming test in mice. nih.gov |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c) | Reduced immobility time | Forced-swimming test in mice. nih.gov |

General Structure-Activity Relationship (SAR) Studies across Diverse Biological Activities

The structure-activity relationship (SAR) of quinolinone derivatives is crucial for optimizing their biological activities. While a comprehensive SAR study across diverse biological activities for this compound is not available, insights can be drawn from studies on related structures.

The presence and position of the nitro group on an aromatic ring are known to significantly influence the compound's electronic properties and, consequently, its biological activity. nih.govmdpi.com In many cases, the nitro group acts as a strong electron-withdrawing group, which can be critical for interactions with biological targets. For instance, in the context of antibacterial nitrofuran derivatives, the reduction of the nitro group is a necessary step for their mechanism of action. nih.govresearchgate.net SAR studies on quinoxaline (B1680401) derivatives have also shown that nitration at specific positions can modulate activity, such as inhibiting TNFα-induced NFκB activity. nih.gov

For quinoline carboxylic acids acting as inhibitors of dihydroorotate (B8406146) dehydrogenase, SAR studies have identified three critical regions for activity: the C(2) position, the C(4) position, and the benzo portion of the quinoline ring. nih.gov Substitutions on the benzo ring were found to be important for inhibitory activity. nih.gov This suggests that the nitro group at the 5-position of the 3,4-dihydroquinolin-2(1H)-one scaffold is likely to have a significant impact on its biological profile.

Furthermore, studies on various heterocyclic compounds demonstrate that the nature and position of substituents are key determinants of activity. For example, in a series of hydrazone Schiff bases, the attached position and nature of the substituents were found to alter their α-amylase inhibitory potential. researchgate.net Similarly, for tetrahydroisoquinoline-based inhibitors, lipophilicity and the nature of linking groups were important for potency. nih.gov Therefore, a systematic exploration of substitutions on the this compound core would be essential to delineate its SAR for various biological targets.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes and Methodologies

The synthesis of dihydroquinolin-2(1H)-ones (DHQOs) has seen considerable advancement, yet dedicated strategies for the regioselective synthesis of the 5-nitro isomer are not extensively developed. Future research should focus on pioneering more efficient, selective, and sustainable synthetic methods.

Modern organic synthesis offers a toolkit of powerful reactions that could be adapted for this purpose. Cascade or domino reactions, which allow for the construction of complex molecules in a single operation from simple precursors, are a promising avenue. acs.orgnih.gov The development of a cascade reaction specifically designed to yield the 5-nitro derivative would be a significant step forward, improving atom economy and reducing waste. acs.org

Furthermore, the application of transition-metal-catalyzed C–H functionalization represents a frontier in heterocyclic chemistry. nih.govresearchgate.net Methodologies that can directly and selectively install a nitro group at the C5 position of a pre-formed dihydroquinolinone ring, or construct the ring while incorporating the C5-nitro substituent via C-H activation, would be highly innovative. nih.govresearchgate.net Catalytic systems based on palladium, rhodium, or gold could be explored for such transformations. researchgate.netmdpi.com

Photocatalytic and radical-initiated cyclizations are also emerging as powerful synthetic tools. mdpi.com Research into light-mediated or radical-based annulation of α,β-unsaturated N-arylamides could provide mild and highly selective pathways to 5-Nitro-3,4-dihydroquinolin-2(1H)-one, potentially avoiding the harsh conditions often associated with classical nitration reactions. mdpi.com

| Potential Synthetic Strategy | Description | Key Advantages | Relevant Research Area |

| Domino/Cascade Reactions | One-pot synthesis involving multiple bond-forming events, such as an aryne addition followed by intramolecular annulation. acs.orgnih.gov | High efficiency, atom economy, reduced workup steps. | Green Chemistry, Complex Molecule Synthesis |

| Direct C-H Nitration | Transition-metal-catalyzed introduction of a nitro group at the C5 position of the dihydroquinolinone core. | High regioselectivity, late-stage functionalization. | Catalysis, C-H Activation |

| Photocatalytic Cyclization | Use of light energy to initiate the ring-closing reaction of a suitable precursor. | Mild reaction conditions, unique reactivity pathways. | Photochemistry, Radical Chemistry |

| Catalytic Annulation | Metal-catalyzed cyclization of α,β-unsaturated N-arylamides designed to favor 5-nitro substitution. mdpi.com | Good functional group tolerance, potential for stereoselectivity. | Organometallic Chemistry, Asymmetric Synthesis |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry provides powerful tools to investigate molecular properties and predict behavior, offering a way to accelerate research and development while reducing experimental costs. ucsf.edu For this compound, advanced computational modeling is a largely unexplored but highly promising field.

Density Functional Theory (DFT) can be employed to gain a deep understanding of the molecule's electronic structure. rsc.orgnih.gov Such studies can elucidate how the electron-withdrawing nitro group at the C5 position influences the geometry, aromaticity, and reactivity of the entire heterocyclic system. DFT calculations can map the molecular electrostatic potential, identifying sites prone to nucleophilic or electrophilic attack, and analyze the frontier molecular orbitals (HOMO-LUMO) to predict kinetic stability and chemical reactivity. nih.govnih.gov This knowledge is invaluable for designing new synthetic reactions and predicting their outcomes.

Beyond understanding the molecule itself, computational modeling is crucial for predictive design in drug discovery. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets. researchgate.netnih.gov By building computational models of proteins implicated in disease, researchers can virtually screen the compound against these targets, prioritizing the most promising candidates for experimental testing. uobaghdad.edu.iq Molecular dynamics simulations can further refine these models by showing how the compound and its target protein behave and interact over time in a simulated physiological environment. ucsf.edu

Identification of New Biological Targets and Unexplored Therapeutic Applications

The dihydroquinolinone scaffold is present in numerous biologically active compounds, yet the specific therapeutic potential of the 5-nitro isomer is unknown. Future research should systematically screen this compound against a range of biological targets, drawing clues from the known activities of its structural relatives.

Derivatives of the closely related 2,3-dihydroquinolin-4(1H)-one have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), conferring antifungal activity. nih.gov Another study on dihydroquinolinone sulfonamides found them to be inhibitors of tubulin polymerization, a well-established target for anticancer drugs. Given these precedents, this compound should be evaluated for similar activities.

Furthermore, the broader quinolone class of compounds is famous for its antibacterial effects, which stem from the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov While the subject compound is not a classic quinolone antibiotic, its core structure merits investigation against these essential bacterial enzymes. The nitroaromatic group itself is a key pharmacophore in several antimicrobial and antiparasitic drugs.

Finally, research on the 3-nitro isomer of dihydroquinolinone has shown that it can act as an antagonist for excitatory amino acid receptors like NMDA and AMPA, suggesting a potential role in neurology. This opens a compelling, albeit speculative, avenue for investigating this compound in the context of neurological disorders.

| Potential Biological Target | Therapeutic Area | Rationale Based on Related Compounds |

| Succinate Dehydrogenase (SDH) | Antifungal | 2,3-dihydroquinolin-4(1H)-one derivatives show potent SDH inhibition. nih.gov |

| Tubulin Polymerization | Anticancer | Dihydroquinolinone sulfonamides act as tubulin polymerization inhibitors. |

| DNA Gyrase / Topoisomerase IV | Antibacterial | The quinolone core is a classic inhibitor of these bacterial enzymes. nih.govnih.gov |

| Excitatory Amino Acid Receptors (e.g., NMDA) | Neurology | The 3-nitro isomer is an antagonist at these receptors. |

| Various Kinases, Proteases | Multiple (e.g., Anticancer, Anti-inflammatory) | The quinoline (B57606) scaffold is a "privileged structure" found in many enzyme inhibitors. |

Investigation into Materials Science Applications and Catalytic Roles

While the primary focus for quinolinone derivatives has been biological activity, their structural and electronic properties suggest untapped potential in materials science and catalysis. This remains a virtually unexplored domain for this compound.

The presence of an aromatic system and a polar lactam group could impart interesting photophysical properties. Research on halogenated dihydroquinolinones has suggested their potential as nonlinear optical (NLO) materials, which are valuable for laser technology and telecommunications. rsc.org The effect of the strong electron-withdrawing nitro group on the NLO properties of the dihydroquinolinone core could be a fruitful area of investigation.

The N-heterocyclic structure also suggests a potential role as a ligand in organometallic catalysis. researchgate.net The nitrogen and oxygen atoms could coordinate with transition metals, creating catalysts for a variety of organic transformations. Furthermore, N-heterocycles themselves can act as organocatalysts or be incorporated into larger catalytic structures like metal-organic frameworks (MOFs) or supported on materials like porous carbon. rsc.org

Other potential applications could include the design of novel polymers, where the dihydroquinolinone unit is incorporated into the polymer backbone to confer specific thermal or electronic properties. The general quinoline structure is also known to be used in dyes and as corrosion inhibitors, applications that could be explored for this specific derivative. rsc.org

Challenges and Opportunities in the Translational Research of this compound

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound, this path presents both significant challenges and unique opportunities.

The primary challenge is the inherent complexity and high failure rate of drug development. A major hurdle for this specific molecule is the presence of the nitroaromatic group. While this group is a known pharmacophore, it can also be a "toxicophore," a structural feature associated with toxicity. The nitro group can be metabolically reduced to reactive intermediates that may cause cellular damage. Therefore, a thorough toxicological evaluation and an understanding of its metabolic fate will be critical.

However, these challenges create opportunities for innovation. The development and application of advanced preclinical models, including organ-on-a-chip technology and sophisticated animal models, can provide more predictive data on both efficacy and safety. A key opportunity lies in the use of computational modeling, as discussed in section 6.2, to predict potential toxicity and off-target effects before extensive experimental work is undertaken. This in silico approach can help de-risk the compound at an early stage.

Furthermore, identifying specific biomarkers to track the compound's engagement with its biological target and its downstream effects would be a significant advantage. This would allow for a more robust assessment of its pharmacological activity in preclinical studies and provide a clear, quantitative basis for its potential advancement. The successful translation of this compound from a laboratory chemical to a valuable tool will depend on a multidisciplinary approach that integrates modern synthesis, predictive computational science, and rigorous, mechanism-based biological evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives?

- Methodology : The synthesis typically involves alkylation of nitro-substituted dihydroquinolone precursors. For example, nitro groups are introduced via electrophilic substitution, followed by alkylation with chloroalkylamines in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). Reduction of nitro groups to amines is achieved using catalytic hydrogenation (Pd/C, H₂) or Raney nickel with hydrazine hydrate. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

- Key Conditions : Solvents (DMF, DMSO), reaction temperatures (room temperature to reflux), and purification via column chromatography or recrystallization.

Q. How is the nitro group reduced in this compound, and what are the optimal conditions?

- Methodology : Catalytic hydrogenation (Pd/C, H₂ at 1–3 atm) or chemical reduction (Raney Ni, hydrazine hydrate) are common. For sensitive substrates, mild reducing agents like sodium dithionite may prevent over-reduction. Post-reduction, the amine intermediates are often coupled with thiophene carbimidothioates to form bioactive derivatives .

- Optimization : Control reaction time and catalyst loading to avoid dehalogenation or ring saturation.

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodology :

- 1H NMR : Confirms regiochemistry and substitution patterns (e.g., aromatic protons at δ 8.1–8.2 ppm for nitro groups) .

- Mass Spectrometry (ESI-MS or EI-MS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting neuronal nitric oxide synthase (nNOS)?

- Methodology :

- Substituent Variation : Modify alkyl side chains (e.g., dimethylamino, pyrrolidinyl) to enhance binding to nNOS active sites.

- Biological Assays : Measure IC₅₀ values against human nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS) to assess selectivity .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with nNOS heme and tetrahydrobiopterin cofactors .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodology :

- Cross-Validation : Replicate assays in multiple models (e.g., rat neuropathic pain vs. migraine models) .

- ADME Profiling : Evaluate pharmacokinetics (e.g., oral bioavailability, blood-brain barrier penetration) to distinguish intrinsic activity from bioavailability limitations .

- Metabolite Screening : Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo results .

Q. How can reaction yields be optimized in multi-step syntheses of this compound analogues?

- Methodology :

- Stepwise Optimization : For example, alkylation steps may require inert atmospheres (Ar) to prevent oxidation.

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reductions; the latter may offer higher selectivity for aryl nitro groups .

- Solvent Effects : Replace DMF with acetonitrile in nucleophilic substitutions to reduce side reactions .

Q. What computational approaches predict the binding affinity of this compound derivatives to VEGFR2 in glioblastoma?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-VEGFR2 kinase domain interactions over 100 ns to identify stable binding conformers .